molecular formula C30H33ClN4O2 B1684021 Ispinesib CAS No. 336113-53-2

Ispinesib

货号: B1684021
CAS 编号: 336113-53-2
分子量: 517.1 g/mol
InChI 键: QJZRFPJCWMNVAV-HHHXNRCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

异喷司比是一种新型、高度特异性的微管蛋白抑制剂,它是一种对纺锤体微管蛋白具有高度特异性的新型小分子抑制剂,纺锤体微管蛋白是一种对形成双极有丝分裂纺锤体和细胞周期通过有丝分裂至关重要的运动蛋白。纺锤体微管蛋白仅在增殖细胞中表达,而在有丝分裂后神经元中不表达。 异喷司比在接受过紫杉醇和蒽环类药物治疗后对局部晚期或转移性乳腺癌无反应或复发的患者中显示出临床活性 .

准备方法

合成路线和反应条件

异喷司比的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 详细的合成路线和反应条件是专有的,通常涉及使用先进的有机合成技术 .

工业生产方法

异喷司比的工业生产遵循良好生产规范 (GMP) 以确保化合物的纯度和质量。 该过程涉及大规模合成、纯化和质量控制措施,以生产适用于临床使用的异喷司比 .

化学反应分析

Inhibition Mechanism

Ispinesib selectively binds to KSP, preventing its interaction with microtubules, which is crucial for mitotic spindle formation. This inhibition leads to:

  • Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells by disrupting normal mitotic processes.

  • Induction of Apoptosis : The drug triggers apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Structural Interactions

The binding of this compound to KSP results in significant conformational changes within the protein structure. Key findings include:

  • Binding Site : this compound occupies the inhibitor-binding pocket formed by specific helices and loops within the KSP structure, particularly affecting loop 5 (L5) .

  • Conformational Changes : Upon binding, this compound induces movements in critical structural elements of KSP, leading to a disruption of its motor functions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME):

ParameterValue
Maximum Tolerated Dose (MTD)18 mg/m²
Protein Binding81.1% - 96.2% (mean 90.5%)
Elimination Half-Life~24 hours
Solubility≥25.85 mg/mL in DMSO; insoluble in H₂O
AdministrationIntravenous infusion

These parameters indicate that this compound has a favorable pharmacokinetic profile for potential therapeutic applications .

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines, including pancreatic cancer models:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects at nanomolar concentrations against multiple tumor types .

  • Xenograft Models : In vivo studies using patient-derived xenograft models have confirmed the efficacy of this compound in reducing tumor growth and enhancing survival rates .

Clinical Trials

This compound has progressed through several clinical trials, primarily focusing on solid tumors in pediatric and adult populations:

  • Phase I trials have established dosing regimens and evaluated safety profiles.

  • Ongoing studies are assessing its effectiveness in combination therapies for enhanced therapeutic outcomes .

科学研究应用

异喷司比具有广泛的科学研究应用,包括:

作用机制

异喷司比通过与纺锤体微管蛋白的变构结合位点结合发挥作用,导致其运动功能的抑制。这种结合阻止了二磷酸腺苷的释放,并抑制了纺锤体微管蛋白沿微管的运动。 结果,异喷司比诱导有丝分裂阻滞,抑制细胞增殖,并促进癌细胞凋亡 .

相似化合物的比较

类似化合物

异喷司比的独特性

异喷司比的独特性在于其对纺锤体微管蛋白的高度特异性,以及与其他微管靶向治疗相比具有良好的安全性。 它在临床前和临床研究中显示出显着的抗肿瘤活性,使其成为一种很有希望的癌症治疗候选药物 .

生物活性

Ispinesib (SB-715992) is a potent allosteric inhibitor of kinesin spindle protein (KSP), which plays a crucial role in mitotic spindle formation and cell cycle progression. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly breast and pancreatic cancers. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

This compound inhibits KSP by binding to the motor domain, disrupting its ability to interact with microtubules and preventing the normal progression of mitosis. This inhibition leads to mitotic arrest, characterized by the formation of monopolar spindles and subsequent apoptosis in cancer cells. The selectivity of this compound for KSP is over 10,000-fold compared to other kinesins, which minimizes off-target effects .

In Vitro Studies

This compound has demonstrated broad antiproliferative activity across various cancer cell lines. In a study involving 53 breast cancer cell lines, it exhibited significant growth inhibition with IC50 values ranging from 1.2 to 9.5 nM . The compound was particularly effective against the MDA-MB-468 cell line, where it induced higher levels of mitotic markers such as phospho-histone H3 (PH3) compared to less sensitive lines like BT-474 .

In Vivo Studies

In preclinical models, this compound has shown promising results:

  • Breast Cancer Models : In xenograft studies, this compound led to tumor regressions in five different breast cancer models, with tumor-free survivors observed in three models. Notably, it enhanced the efficacy of standard therapies such as trastuzumab and doxorubicin .
  • Pancreatic Cancer : A study involving patient-derived xenograft (PDX) models indicated that this compound significantly reduced tumor volume (mean tumor volume reduced from 652.2 mm³ to 18.1 mm³) and weight compared to controls .

Clinical Trials

Clinical evaluations have shown that this compound is well-tolerated with a favorable safety profile. In a Phase II trial for metastatic breast cancer patients resistant to previous treatments, it achieved a 9% response rate with notable reductions in tumor size (46% to 69%) without significant neurotoxicities or gastrointestinal side effects . The most common adverse effect was reversible neutropenia.

Case Studies

  • Breast Cancer : A clinical study involving women with locally advanced breast cancer showed that this compound could effectively reduce tumor sizes while maintaining a manageable safety profile .
  • Pancreatic Cancer : Patients with Eg5-positive tumors exhibited poorer outcomes; however, treatment with this compound led to significant suppression of cell proliferation and induction of apoptosis in pancreatic cancer cell lines .

Table 1: Summary of Preclinical Efficacy Studies

Cancer TypeModel TypeTumor Volume ReductionResponse RateComments
Breast CancerXenograft46% - 69%9%Enhanced activity with trastuzumab
Pancreatic CancerPDX Model97%N/ASignificant apoptosis induction

Table 2: Clinical Trial Outcomes

Study PhasePatient PopulationResponse RateCommon Toxicities
Phase IIMetastatic Breast Cancer9%Reversible neutropenia
Phase IVarious CancersN/AMinimal myelosuppression

常见问题

Basic Research Questions

Q. What is the mechanistic basis of Ispinesib's antitumor activity, and how does it differ from other mitotic inhibitors?

this compound is a selective, reversible inhibitor of kinesin spindle protein (KSP/HsEg5), a mitotic motor protein essential for spindle pole separation during mitosis. Unlike taxanes or vinca alkaloids that target microtubules directly, this compound binds to the KSP-ADP complex, blocking ADP release and inducing mitotic arrest by preventing bipolar spindle formation . This mechanism avoids neurotoxic side effects common with microtubule-targeting agents, as KSP is expressed only in proliferating cells .

Q. How should researchers design in vitro experiments to evaluate this compound's potency across diverse cancer cell lines?

  • Cell line selection : Use panels representing diverse tumor types (e.g., breast MDA-MB-468, prostate PC-3, colorectal HT-29) to assess variability in sensitivity .
  • Dose-response profiling : Test concentrations ranging from 1 nM to 1 μM, with IC50 values typically falling between 1.2 nM (Colo205) and 600 nM (resistant breast cancer lines) .
  • Time-dependent effects : Monitor apoptosis markers (e.g., Bax, Bid) and cell cycle arrest at 16–72 hours post-treatment, as maximal mitotic arrest occurs at 16 hours, while apoptosis peaks later .

Q. What are the key metrics for assessing this compound's efficacy in preclinical studies?

Metric Method Example Data
IC50 MTT assay1.2–9.5 nM in Colo205, MX-1 cells
Apoptosis Flow cytometry (Annexin V/PI)48% apoptosis in MDA-MB-468 at 150 nM
Gene regulation qPCR/Western blotDownregulation of Bcl-XL; upregulation of p27

Advanced Research Questions

Q. How can researchers address contradictions between this compound's in vitro potency and in vivo toxicity?

  • Dose optimization : In vivo studies show toxicity at 10 mg/kg (e.g., hepatic transaminase elevation, neutropenia), but efficacy at 5 mg/kg with maintained complete responses in xenografts .
  • Combination strategies : Co-administration with genistein or chemotherapeutics (e.g., doxorubicin) enhances efficacy while reducing required doses, mitigating toxicity .
  • Species-specific metabolism : Compare pharmacokinetics in murine vs. humanized models to identify metabolic pathways contributing to toxicity .

Q. What methodological approaches are recommended for analyzing this compound's resistance mechanisms?

  • Genomic profiling : Screen for KSP mutations (e.g., L5 loop alterations) that reduce drug binding affinity, as observed in Eg5 structural studies .
  • ABC transporter assays : Evaluate overexpression of P-glycoprotein (MDR1) using calcein-AM efflux tests to assess drug efflux capabilities .
  • Transcriptomic analysis : Compare resistant vs. sensitive cell lines for dysregulation of apoptosis regulators (e.g., Bcl-2 family) .

Q. How can structural biology insights inform the design of next-generation KSP inhibitors?

X-ray crystallography of this compound-bound Eg5 reveals conformational changes in loop 5 (L5) and switch II helices, which regulate ATPase activity and neck linker docking . Researchers should:

  • Target allosteric sites : Design analogs that stabilize the ADP-bound state without competing with ATP.
  • Optimize binding kinetics : Use surface plasmon resonance (SPR) to measure KSP-Ispinesib dissociation rates and improve residence time .

Q. Methodological Guidance for Clinical Translation

Q. What criteria should guide the selection of patient-derived xenograft (PDX) models for this compound testing?

  • Tumor subtype alignment : Prioritize PDX models with KSP overexpression (e.g., triple-negative breast cancer, ovarian carcinoma) .
  • Pharmacodynamic markers : Monitor phospho-histone H3 (mitotic arrest) and cleaved caspase-3 (apoptosis) in tumor biopsies .
  • Dosing schedule : Intraperitoneal administration every 4 days for 3 cycles balances efficacy and tolerability in pediatric solid tumor models .

Q. How can researchers resolve discrepancies in this compound's activity across different breast cancer subtypes?

Subtype Response Profile Key Biomarkers
HER2+ (BT-474) High apoptosis (Bax/Bid upregulation)Low Bcl-XL, high p27
TNBC (MDA-MB-468) Moderate IC50 (150 nM)EGFR-independent pathways
Luminal Lower sensitivity (GI50 > 300 nM)Estrogen receptor crosstalk

Q. Data Contradiction Analysis

Q. Why does this compound show variable IC50 values in breast cancer cell lines despite similar KSP expression levels?

This variability may stem from:

  • Microenvironmental factors : Stromal interactions in 3D cultures vs. monolayer assays .
  • Co-targeting pathways : Synergy with trastuzumab in HER2+ lines vs. antagonism in EGFR-dependent models .
  • Cell cycle checkpoint adaptations : p53-mutant lines may bypass mitotic arrest via G1/S checkpoint activation .

Q. How should researchers optimize this compound dosing in combination therapies?

  • Sequential dosing : Administer this compound after genistein to exploit enhanced apoptosis (72-hour delay shown in PC-3 models) .
  • Pharmacokinetic modeling : Use non-linear mixed-effects (NLME) models to predict drug-drug interactions with capecitabine or lapatinib .

属性

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZRFPJCWMNVAV-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187307
Record name Ispinesib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336113-53-2
Record name Ispinesib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ispinesib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ispinesib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISPINESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ispinesib
Reactant of Route 3
Ispinesib
Reactant of Route 4
Ispinesib
Reactant of Route 5
Ispinesib
Reactant of Route 6
Ispinesib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。